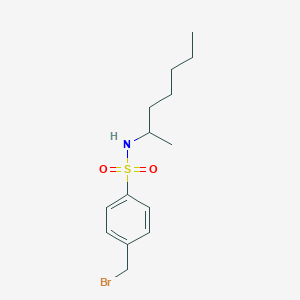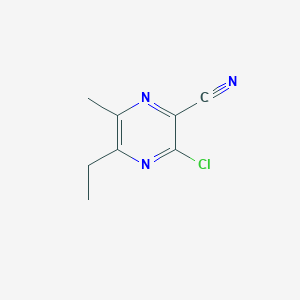
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is a derivative of cystine, an amino acid that plays a crucial role in the formation of disulfide bonds in proteins. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride can be synthesized through the reaction of cystine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methanol, resulting in the formation of N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester .
Industrial Production Methods
While specific industrial production methods for cystine di-tert-butyl ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated systems and optimized reaction parameters can enhance yield and purity.
化学反应分析
Types of Reactions
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.
Substitution: Various nucleophiles can be used to substitute the ester groups, often requiring catalysts or specific reaction conditions.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Regeneration of thiol groups.
Substitution: Formation of new esters or amides depending on the nucleophile used.
科学研究应用
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the thiol groups.
Biology: Facilitates the study of protein folding and disulfide bond formation.
Medicine: Potential use in drug development for targeting disulfide bonds in proteins.
Industry: Employed in the synthesis of complex organic molecules and pharmaceuticals
作用机制
The primary mechanism of action for cystine di-tert-butyl ester involves its role as a protecting group. By temporarily masking the thiol groups in cystine, it prevents unwanted reactions during peptide synthesis. The ester groups can be removed under mild conditions, restoring the thiol groups for further reactions .
相似化合物的比较
Similar Compounds
L-Cystathionine: Another amino acid derivative used in metabolic studies.
Di-tert-butyl dicarbonate: Commonly used as a protecting group for amines.
N,N′-bis-tert-butoxycarbonyl-L-cystine di-tert-butyl ester: A closely related compound used in similar applications
Uniqueness
Cystine, Di-tert-butyl Ester, Dihydrochloride; L-Cystine, Bis(1,1-dimethylethyl) Ester, Dihydrochloride; L-Cystine Di-tert-butyl Ester Dihydrochloride is unique due to its specific application in protecting thiol groups during peptide synthesis. Its stability and ease of removal under mild conditions make it particularly valuable in synthetic chemistry .
属性
分子式 |
C14H28N2O4S2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-amino-3-[[(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C14H28N2O4S2/c1-13(2,3)19-11(17)9(15)7-21-22-8-10(16)12(18)20-14(4,5)6/h9-10H,7-8,15-16H2,1-6H3/t9-,10-/m0/s1 |
InChI 键 |
KVVSTQBOEJNEKY-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)N)N |
规范 SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1,3']Bipyrrolidinyl-1'-yl-(4-chloromethyl-phenyl)-methanone](/img/structure/B8332868.png)


![2-i-Propylbenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B8332889.png)

![N-[6-amino-pyridin-3-yl]-hexanamide](/img/structure/B8332921.png)


![Methyl 4-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8332933.png)



